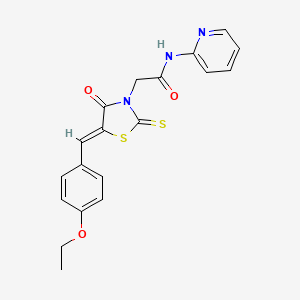

(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide

Descripción general

Descripción

(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide typically involves a multi-step process. The key steps include the formation of the thiazolidinone ring and the subsequent introduction of the ethoxybenzylidene and pyridinylacetamide groups. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various aldehydes. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of thiazolidinones, including this compound, exhibit significant anticancer properties. For instance, research has shown that thiazolidinone-based compounds disrupt microtubule dynamics, which is crucial for cancer cell division and proliferation. This mechanism suggests potential use in treating various cancers by inhibiting tumor growth through cytotoxic effects .

Antimicrobial Properties

Thiazolidinones have also been investigated for their antimicrobial activities. The unique structure of (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide may contribute to its effectiveness against bacterial strains. Studies suggest that the compound could inhibit bacterial growth by targeting specific enzymes or pathways involved in bacterial metabolism.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinone derivatives has been documented in several studies. The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases. Research indicates that these compounds can reduce pro-inflammatory cytokine levels, thereby alleviating symptoms associated with chronic inflammation.

Case Studies

Mecanismo De Acción

The mechanism of action of (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components, leading to cell death. In anti-inflammatory and anticancer applications, the compound may modulate specific signaling pathways, reducing inflammation or inducing apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidinediones: These compounds share the thiazolidinone core structure and are known for their antidiabetic properties.

Benzylidene-thiazolidinones: These compounds have a similar benzylidene group and exhibit various biological activities.

Uniqueness

(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide is unique due to the presence of the ethoxybenzylidene and pyridinylacetamide groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Actividad Biológica

(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties, along with structure-activity relationships (SARs) derived from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, a study evaluated the in vitro anticancer activity of various synthesized thiazolidinones against multiple cancer cell lines including leukemia, melanoma, and breast cancer. The compound this compound was found to inhibit cell proliferation effectively, with IC50 values indicating potent activity against these cell lines .

| Cancer Type | IC50 Value (µM) |

|---|---|

| Leukemia | 5.38 |

| Melanoma | 4.45 |

| Breast | 6.00 |

2. Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains. Notably, it demonstrated significant inhibition against both standard and resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

3. Enzyme Inhibition

Enzymatic assays have revealed that this compound acts as a potent inhibitor of urease and carbonic anhydrase enzymes. The IC50 values for urease inhibition ranged from 1.47 to 9.27 µM, indicating strong inhibitory potential compared to standard inhibitors like hydroxyurea .

Structure–Activity Relationships (SAR)

Understanding the SAR of thiazolidinone derivatives is crucial for optimizing their biological activities. Key observations include:

- Substituent Effects : The presence of electron-donating groups such as ethoxy enhances the anticancer activity.

- Thiazolidinone Core : The thiazolidinone ring system is essential for maintaining biological activity across various derivatives.

- Pyridine Ring : The incorporation of a pyridine moiety contributes to improved enzyme inhibition and antimicrobial efficacy.

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives similar to this compound:

- Synthesis and Evaluation : A study synthesized a series of thiazolidinones and evaluated their anticancer and antimicrobial activities, highlighting the promising nature of compounds with similar structures .

- Mechanistic Insights : Research into the mechanism of action revealed that these compounds inhibit critical enzymes involved in cancer cell proliferation and bacterial cell wall synthesis, providing insights into their therapeutic potential .

Propiedades

IUPAC Name |

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S2/c1-2-25-14-8-6-13(7-9-14)11-15-18(24)22(19(26)27-15)12-17(23)21-16-5-3-4-10-20-16/h3-11H,2,12H2,1H3,(H,20,21,23)/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKCYIJDDDRTQX-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.